5-Bromopyrimidine

Catalog No.
S596697
CAS No.
4595-59-9
M.F
C4H3BrN2
M. Wt
158.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromopyrimidine

CAS Number

4595-59-9

Product Name

5-Bromopyrimidine

IUPAC Name

5-bromopyrimidine

Molecular Formula

C4H3BrN2

Molecular Weight

158.98 g/mol

InChI

InChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H

InChI Key

GYCPLYCTMDTEPU-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)Br

Synonyms

5-bromopyrimidine, 5-BrPy compound

Canonical SMILES

C1=C(C=NC=N1)Br

Synthesis of Organic Molecules

5-Bromopyrimidine serves as a valuable starting material for the synthesis of various organic molecules with diverse applications. One prominent example is its use in the creation of N-heteroaryl substituted 9-arylcarbazolyl derivatives []. These compounds exhibit potential in the development of organic light-emitting diodes (OLEDs), which are efficient light sources used in displays and lighting applications [].

The synthesis is achieved through a palladium-catalyzed aerobic and ligand-free Suzuki reaction []. This technique offers advantages like being environmentally friendly and cost-effective due to the absence of additional ligands, which are often expensive catalysts.

Another instance of 5-Bromopyrimidine's application involves its role in the synthesis of 5-(phenylethynyl)pyrimidine []. This specific compound is prepared using microwave-assisted organic synthesis (MAOS) Sonogashira protocol []. This method utilizes microwave radiation to accelerate the reaction, resulting in faster synthesis times and potentially improved yields.

Additional Research Applications

Beyond the specific examples mentioned above, 5-Bromopyrimidine might find use in other research areas due to its unique chemical properties. These include:

  • Chemical modification of biomolecules: The reactive bromine group allows for selective modifications of biomolecules like proteins and nucleic acids, potentially aiding in the study of their functions and interactions.
  • Development of novel materials: The aromatic ring structure and the presence of the bromine atom could contribute to the design of novel materials with specific properties, such as improved conductivity or unique optical characteristics.

5-Bromopyrimidine is a heterocyclic aromatic compound with the chemical formula C₄H₃BrN₂. It belongs to the class of pyrimidines, which are six-membered rings containing two nitrogen atoms and four carbon atoms []. 5-Bromopyrimidine is a versatile building block used in the synthesis of various other heterocyclic compounds with potential applications in medicinal chemistry and materials science.


Molecular Structure Analysis

The key feature of 5-Bromopyrimidine's structure is the aromatic six-membered ring containing two nitrogen atoms separated by two carbon atoms. The bromine atom is attached to the fifth carbon atom in the ring (hence the prefix "5-"). The aromatic nature of the ring arises from the delocalization of electrons across the ring system, involving the lone pairs on the nitrogen atoms and the pi bonds between the carbon atoms []. This delocalization contributes to the stability of the molecule.


Chemical Reactions Analysis

5-Bromopyrimidine is a valuable intermediate due to its reactivity with various nucleophiles. Here are some relevant reactions:

  • Nucleophilic Aromatic Substitution: The bromine atom in 5-bromopyrimidine can be readily replaced by other nucleophiles under various reaction conditions, including microwave irradiation. This allows for the synthesis of diversely substituted pyrimidine derivatives []. For example, reaction with ammonia (NH₃) can yield 5-aminopyrimidine:

C₄H₃BrN₂ (5-Bromopyrimidine) + NH₃ → C₄H₄N₃ (5-Aminopyrimidine) + HBr []

  • Lithiation: 5-Bromopyrimidine undergoes direct metallation with strong bases like lithium diisopropylamide (LDA) to form 4-lithio-5-bromopyrimidine, which is another important intermediate for further functionalization.

Physical And Chemical Properties Analysis

  • Melting Point: 222-224 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water (around 1 g/L at 25 °C) []. More soluble in organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane [].
  • Stability: Stable under normal storage conditions. However, decomposes upon heating [].

XLogP3

0.7

LogP

0.72 (LogP)

Melting Point

72.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (58.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4595-59-9

Wikipedia

5-Bromopyrimidine

General Manufacturing Information

Pyrimidine, 5-bromo-: ACTIVE

Dates

Modify: 2023-08-15

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